molecular formula C16H14FN3O B5621981 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide

Cat. No. B5621981
M. Wt: 283.30 g/mol
InChI Key: XKCPJXSGCGSDHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of 2-aminobenzimidazole with various carbonyl compounds. For instance, compounds related to benzimidazole can be synthesized through a Michael addition/intramolecular cyclization reaction, condensing 2-amino imidazole derivatives with carbonyl compounds such as ethyl 4,4,4-trifluorobut-2-ynate, utilizing C–O bond activation methods (Jismy et al., 2019).

Molecular Structure Analysis

Benzimidazole derivatives, including N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide, often display unique molecular structures characterized by their planarity or near-planarity and the ability of their aromatic systems to participate in π–π interactions, as evidenced by crystallographic studies. These interactions contribute to their stability and reactivity (Kumar et al., 2016).

Chemical Reactions and Properties

This compound and its analogs are known to undergo various chemical reactions, including cycloadditions and nucleophilic substitutions. For example, N-fluorobenzamides can participate in formal [4+2] cycloaddition reactions with maleic anhydride, leading to fluorescent compounds, showcasing their reactivity towards forming complex structures (Lu et al., 2022).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including their solubility, melting points, and crystalline structure, can be significantly influenced by the presence of substituents such as the fluorobenzamide group. These properties are crucial for determining their applications in material science and pharmaceuticals (Raveendiran et al., 2021).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as their acidity, basicity, and reactivity towards various reagents, are pivotal for their biological activity and applications. The presence of functional groups like fluorobenzamide influences these properties, affecting their binding affinities and interactions with biological targets (Suzuki et al., 2008).

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-12-7-5-11(6-8-12)16(21)18-10-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCPJXSGCGSDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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